molecular formula C6H5BrN2O2S B8307274 4-Bromoacetylthiazole-2-carboxamide

4-Bromoacetylthiazole-2-carboxamide

Cat. No.: B8307274
M. Wt: 249.09 g/mol
InChI Key: FFBBGRRWGWPOJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoacetylthiazole-2-carboxamide is a thiazole-based compound featuring a bromoacetyl substituent at the 4-position and a carboxamide group at the 2-position of the heterocyclic ring. Thiazole derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and CNS-modulating properties . The bromoacetyl group may enhance electrophilic reactivity, enabling covalent interactions with biological targets, while the carboxamide moiety contributes to solubility and hydrogen-bonding capacity .

Properties

Molecular Formula

C6H5BrN2O2S

Molecular Weight

249.09 g/mol

IUPAC Name

4-(2-bromoacetyl)-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2S/c7-1-4(10)3-2-12-6(9-3)5(8)11/h2H,1H2,(H2,8,11)

InChI Key

FFBBGRRWGWPOJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)N)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Thiazole Derivatives

Physicochemical and Pharmacological Comparisons

Melting Points and Stability
  • 6b exhibits a high melting point (231–233°C), attributed to strong intermolecular interactions from the thioxoacetamide and bromobenzyl groups .
  • Compound 12 has a lower melting point (146–148°C), likely due to the flexibility introduced by the ethyl ester group .
  • Bromoacetyl-substituted compounds are expected to have moderate thermal stability, balancing the electron-withdrawing bromo group and the planar thiazole ring.

Reactivity and Functional Group Impact

  • Bromoacetyl vs. Bromophenyl : The bromoacetyl group enhances electrophilicity, enabling covalent bond formation with cysteine residues in target proteins. In contrast, bromophenyl groups contribute to π-π stacking interactions but lack direct reactivity .
  • Carboxamide vs.

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